molecular formula C7H9N7OS B15192546 Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide CAS No. 143212-84-4

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide

Cat. No.: B15192546
CAS No.: 143212-84-4
M. Wt: 239.26 g/mol
InChI Key: OFJYXXAVWUDFBB-UHFFFAOYSA-N
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Description

The compound "Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide" is a heterocyclic derivative featuring a triazolo[1,5-c]pyrimidine core substituted with an amino group at position 7 and a thioether-linked acetic acid hydrazide moiety at position 3. The compound is synthesized via nucleophilic substitution reactions involving 7-amino-5-chloro-triazolo[1,5-c]pyrimidine intermediates and thioacetic acid hydrazide derivatives .

Its biological relevance is highlighted in studies demonstrating anticancer activity against breast adenocarcinoma (AK-755), sarcoma 37, and sarcoma 180 cell lines, as well as antiviral and radioprotective properties . The hydrazide group contributes to its solubility and ability to act as a chelating agent, which may influence its pharmacokinetic profile.

Properties

CAS No.

143212-84-4

Molecular Formula

C7H9N7OS

Molecular Weight

239.26 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetohydrazide

InChI

InChI=1S/C7H9N7OS/c8-4-1-5-10-3-11-14(5)7(12-4)16-2-6(15)13-9/h1,3H,2,8-9H2,(H,13,15)

InChI Key

OFJYXXAVWUDFBB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N2C1=NC=N2)SCC(=O)NN)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Triazolamine with Carbonyl Derivatives

A widely adopted method involves the reaction of triazolamine (1,2,4-triazol-3-amine) with ethyl malonate in dimethylformamide (DMF) using sodium hydride (NaH) as a base. This reaction proceeds at 80°C for 2 hours, yielding triazolo[1,5-a]pyrimidine derivatives via cyclocondensation. For instance, Mrayej et al. demonstrated that triazolamine reacts with ethyl malonate to form triazolopyrimidine-7-carboxylate in 94% yield (Figure 12). Adjusting the substituents on the carbonyl component allows for the introduction of functional groups at specific positions on the pyrimidine ring.

Multicomponent Reactions

Multicomponent reactions offer a streamlined route to triazolopyrimidines. For example, a one-pot condensation of triazole-4-carboxamide, cyclohexanone, and malononitrile in ethanol with triethylamine (TEA) as a catalyst yields triazolopyrimidine derivatives at 66% efficiency (Figure 24). This method leverages the reactivity of α,β-unsaturated intermediates to form the fused triazole-pyrimidine system.

Hydrazide Formation via Hydrazinolysis

The final step converts the ethyl thioacetate intermediate into the hydrazide derivative.

Hydrazinolysis of Ethyl Thioacetate

Treatment of ethyl ((7-amino-(1,2,4)triazolo[1,5-c]pyrimidin-5-yl)thio)acetate with hydrazine hydrate ($$ \text{NH}2\text{NH}2 \cdot \text{H}_2\text{O} $$) in methanol at room temperature for 12 hours affords the target hydrazide in 85–90% yield. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine displaces the ethoxy group (Figure 2).

Optimization Parameters

  • Solvent : Methanol or ethanol is preferred due to the solubility of hydrazine hydrate.
  • Temperature : Room temperature minimizes side reactions such as over-hydrolysis.
  • Stoichiometry : A 2:1 molar ratio of hydrazine hydrate to ester ensures complete conversion.

Spectroscopic Characterization and Validation

The structural integrity of the synthesized compound is confirmed through spectroscopic techniques:

  • $$ ^1\text{H} $$ NMR : Resonances at $$ \delta $$ 8.85 ppm (triazole-H), $$ \delta $$ 6.25–7.55 ppm (pyrimidine-H), and $$ \delta $$ 4.10 ppm ($$ \text{CH}_2 $$-S) validate the triazolopyrimidine core and thioether linkage.
  • IR Spectroscopy : Peaks at 1650 cm$$ ^{-1} $$ (C=O stretch) and 3300 cm$$ ^{-1} $$ (N-H stretch) confirm the hydrazide functionality.
  • Mass Spectrometry : A molecular ion peak at $$ m/z $$ 239.26 (M$$ ^+ $$) aligns with the molecular formula.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Cyclocondensation + NAS 70–85 High regioselectivity Requires toxic $$ \text{POCl}_3 $$
Multicomponent + Alkylation 40–54 One-pot simplicity Lower yields due to side reactions
Direct Hydrazinolysis 85–90 Mild conditions, high efficiency Requires pure ester intermediate

Chemical Reactions Analysis

Condensation Reactions

Hydrazides typically react with carbonyl compounds to form hydrazones. For example:

  • Schiff base formation with aldehydes/ketones (e.g., aromatic aldehydes) under reflux in ethanol/acetic acid (24:1) :

    Hydrazide+RCHOEtOH/HOAcHydrazone derivative\text{Hydrazide} + \text{RCHO} \xrightarrow{\text{EtOH/HOAc}} \text{Hydrazone derivative}

    Similar reactions are reported for coumarin-based hydrazides , yielding arylidenehydrazides (3a–l ) with yields >70%.

Cyclization Pathways

The hydrazide group may undergo cyclization to form fused heterocycles. For instance:

  • Triazole/thiadiazole formation via intramolecular cyclization in basic media or with reagents like CS₂/KOH :

    HydrazideCS₂/KOHTriazole-3-thione derivatives\text{Hydrazide} \xrightarrow{\text{CS₂/KOH}} \text{Triazole-3-thione derivatives}

    This method is demonstrated in the synthesis of 1,2,4-triazole-3-thiones (10a–c , 19a–d ) from acylthiocarbohydrazides .

Nucleophilic Substitution at the Thioether Group

The –S– group can act as a nucleophile. Example:

  • Alkylation with alkyl halides (e.g., phenacyl bromide) to form thioethers or sulfonamides :

    –SH+R–X–S–R+HX\text{–SH} + \text{R–X} \rightarrow \text{–S–R} + \text{HX}

    Analogous reactions are shown in the synthesis of triazolothiadiazines (57a–d ) .

Acylation of the Amino Group

The 7-amino group on the triazolopyrimidine ring may undergo acylation. For example:

  • Reaction with isothiocyanates to form thiosemicarbazides :

    –NH₂+R–NCS–NH–CS–NH–R\text{–NH₂} + \text{R–NCS} \rightarrow \text{–NH–CS–NH–R}

    This is observed in the synthesis of compound 7 (4-phenyl-1-(7-hydroxycoumarin-4-acetyl)thiosemicarbazide) .

Oxidation Reactions

The thioether group (–S–) can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) using agents like H₂O₂ or mCPBA.

Data Table: Hypothetical Reactivity Based on Structural Analogs

Reaction Type Reagents/Conditions Expected Product Analogous Example [Ref]
Schiff base formationAromatic aldehydes, EtOH/HOAcArylidenehydrazide derivatives (3a–l )
CyclizationCS₂/KOH, reflux1,2,4-Triazole-3-thiones (10a–c )
AlkylationPhenacyl bromide, EtOHTriazolothiadiazines (57a–d )
AcylationPhenyl isothiocyanateThiosemicarbazide derivatives (7 )

Biological Activity Implications

While not directly studied for this compound, structurally related 1,2,4-triazole-3-thiones exhibit:

  • Antimicrobial activity (e.g., 37d , MIC = 4–8 µg/mL) .

  • Anticancer potential via kinase inhibition (e.g., IC₅₀ = 0.24–5.13 µM for oxadiazole derivatives) .

Scientific Research Applications

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. For example, derivatives of triazolo-pyrimidine have been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural Analogues of the Target Compound

Compound Name Key Structural Differences Biological Activity References
2-[(7-Amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]-N-methylacetamide Acetamide group instead of hydrazide Antimicrobial (not specified)
[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid Hydroxy and methyl substituents; different ring fusion Herbicidal activity against Lactuca sativa
N-(8-Methyl-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetamide Phenyl and methyl substituents; acetamide side chain Not explicitly reported
5-[3-(Trifluoromethyl)phenyl]-2-amino[1,2,4]triazolo[1,5-c]pyrimidine Trifluoromethylphenyl substituent; no thioether Inhibitor of human basophil histamine release

Key Observations:

  • Hydrazide vs.
  • Substituent Effects : Aromatic substituents (e.g., phenyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The trifluoromethyl group in improves metabolic stability and electron-withdrawing effects.
  • Ring Modifications : Hydroxy and methyl groups in alter electronic properties, shifting activity from anticancer to herbicidal applications.

Anticancer Activity :

  • The target compound exhibits IC₅₀ values of 2.5–5.0 μM against sarcoma 180 and breast adenocarcinoma cell lines .
  • In contrast, acetamide derivatives (e.g., ) show reduced potency (IC₅₀ > 10 μM), likely due to diminished hydrogen-bonding interactions.

Antimicrobial Activity :

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., ) demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL), but the hydrazide derivative’s efficacy remains underexplored.

Herbicidal Activity :

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Property Target Compound N-Methylacetamide Analogue Hydroxy-Methyl Derivative
Molecular Weight (g/mol) 258.25 (calculated) 267.29 258.25
LogP (Predicted) 1.2 2.0 0.8
Solubility (mg/mL in H₂O) 12.3 5.4 18.9

The hydrazide group reduces LogP (increased hydrophilicity) compared to acetamide derivatives, aligning with its higher aqueous solubility.

Biological Activity

Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a triazole-pyrimidine core which is known for its diverse biological activities. The synthesis typically involves the reaction of hydrazine derivatives with acetic acid and triazole derivatives under mild conditions. The structural formula can be represented as follows:

Acetic acid CH3COOH\text{Acetic acid }CH_3COOH
7 amino 1 2 4 triazolo 1 5 c pyrimidin 5 ylthiohydrazide\text{7 amino 1 2 4 triazolo 1 5 c pyrimidin 5 yl}\text{thiohydrazide}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of similar triazole derivatives. For instance:

  • A series of 1,2,4-triazole derivatives demonstrated significant antibacterial activity against multi-drug resistant (MDR) strains of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 2.0 µg/mL .
  • Compounds with similar structures have shown enhanced selectivity indices towards pathogenic bacteria compared to mammalian cells, indicating a favorable safety profile for therapeutic applications .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively:

  • Mercapto-substituted 1,2,4-triazoles have been noted for their chemopreventive effects and ability to inhibit cancer cell proliferation .
  • In vitro studies have indicated that these compounds may act through mechanisms such as inhibition of metabolic enzymes involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study synthesized several triazole derivatives and tested their activity against standard bacterial strains. The most promising compound exhibited an MIC value significantly lower than that of standard antibiotics like chloramphenicol, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Mechanisms

Research into the anticancer properties of related compounds revealed that they could inhibit key metabolic pathways in cancer cells. For instance, some derivatives were found to effectively inhibit tyrosine kinases involved in cell signaling pathways that promote tumor growth .

Table 1: Biological Activities of Related Triazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntibacterialKlebsiella pneumoniae0.5 µg/mL
Compound BAnticancerHeLa Cells10 µM
Compound CAntibacterialStaphylococcus aureus0.25 µg/mL
Compound DAnticancerMCF-7 Breast Cancer Cells15 µM

Q & A

Q. What are the established synthetic routes for preparing Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, hydrazide and its intermediates?

Methodological Answer:

  • Core synthesis involves coupling 7-amino-[1,2,4]triazolo[1,5-c]pyrimidine derivatives with thioacetic acid hydrazide. Key steps include:
    • Cyclization : Use POCl₃ or acetic anhydride to form the triazolopyrimidine core (e.g., ).
    • Thiolation : Introduce the thioether group via nucleophilic substitution with mercaptoacetic acid derivatives under basic conditions ().
    • Hydrazide formation : React intermediates with hydrazine hydrate in ethanol/water mixtures ().
  • Validation : Confirm intermediates via TLC and IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹; NH₂ bands at ~3300 cm⁻¹) .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Focus on diagnostic signals:
    • Pyrimidine protons resonate at δ 8.2–9.0 ppm ().
    • Hydrazide NH₂ protons appear as broad singlets at δ 4.5–5.5 ppm ().
  • Mass spectrometry (HRMS) : Use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]+ for C₆H₈N₆: m/z 177.0895) .
  • X-ray crystallography : For unambiguous confirmation, grow crystals in DMSO/water mixtures and analyze lattice packing ().

Q. What preliminary bioactivity screening strategies are recommended for this hydrazide derivative?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli; compare MIC values with standard drugs (e.g., ciprofloxacin) .
  • Enzyme inhibition : Test adenosine receptor antagonism via competitive binding assays (IC₅₀ determination against A₁/A₂A subtypes; ).
  • Cytotoxicity : Employ MTT assays on HEK-293 cells to establish safety thresholds (IC₅₀ > 100 µL suggests low toxicity) .

Advanced Research Questions

Q. How can regioselective functionalization of the triazolopyrimidine core be achieved to improve bioactivity?

Methodological Answer:

  • Position 5 modification : Substitute the thioether group with electron-withdrawing groups (e.g., -NO₂, -CF₃) via SNAr reactions in DMF at 80°C ().
  • Position 7 optimization : Replace the amino group with aryl amines (e.g., 4-chlorophenyl) via Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃) to enhance receptor binding .
  • Challenges : Monitor side reactions (e.g., over-oxidation to sulfone) using LC-MS .

Q. What strategies resolve contradictions in spectral data for hydrazide derivatives?

Methodological Answer:

  • Tautomerism issues : In DMSO-d₆, hydrazide NH protons may exhibit dynamic exchange, broadening signals. Use low-temperature NMR (-20°C) to resolve splitting ().
  • Impurity detection : Employ HPLC-DAD (C18 column, 0.1% TFA/ACN gradient) to identify byproducts (e.g., oxidized azo compounds; ).
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G*) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacokinetics?

Methodological Answer:

  • Lipophilicity optimization : Introduce piperazine or morpholine substituents at position 8 to improve solubility (logP < 3; ).
  • Metabolic stability : Perform microsomal assays (human liver microsomes, NADPH) to identify vulnerable sites (e.g., hydrazide hydrolysis). Replace labile groups with bioisosteres (e.g., amides → triazoles) .
  • Docking studies : Use AutoDock Vina to predict binding modes at adenosine receptors; prioritize analogs with ΔG < -9 kcal/mol .

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